An In-depth Technical Guide to [3,4'-Bipyridine]-5-carbaldehyde
An In-depth Technical Guide to [3,4'-Bipyridine]-5-carbaldehyde
For distribution to: Researchers, scientists, and drug development professionals
Introduction
[3,4'-Bipyridine]-5-carbaldehyde is a heterocyclic organic compound featuring a bipyridine core functionalized with a carbaldehyde group. The bipyridine scaffold is a well-established and versatile ligand in coordination chemistry, catalysis, and materials science, prized for its ability to form stable complexes with a wide range of metal ions.[1][2] The introduction of a reactive carbaldehyde (formyl) group at the 5-position of the 3-pyridinone ring opens up a vast potential for synthetic transformations, allowing for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and potential applications of [3,4'-Bipyridine]-5-carbaldehyde, with a focus on its utility in research and drug discovery.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 1214384-36-7 | [3] |
| Molecular Formula | C₁₁H₈N₂O | PubChem CID 148722259 (Isomer)[4] |
| Molecular Weight | 184.19 g/mol | PubChem CID 148722259 (Isomer)[4] |
| Appearance | Expected to be a solid at room temperature | General property of similar aromatic aldehydes |
| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General property of bipyridine derivatives |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID 148722259 (Isomer)[4] |
| Rotatable Bond Count | 2 | PubChem CID 148722259 (Isomer)[4] |
Synthesis of [3,4'-Bipyridine]-5-carbaldehyde
The synthesis of asymmetrically substituted bipyridines such as [3,4'-Bipyridine]-5-carbaldehyde is most effectively achieved through palladium-catalyzed cross-coupling reactions.[5] The Suzuki-Miyaura and Negishi coupling reactions are particularly well-suited for this purpose, offering high yields and good functional group tolerance.[5][6][7]
Proposed Synthetic Route: Suzuki-Miyaura Coupling
A plausible and efficient synthetic strategy involves the Suzuki-Miyaura coupling of a pyridine-containing boronic acid or ester with a halogenated pyridine carbaldehyde derivative.
Caption: Proposed Suzuki-Miyaura synthesis of [3,4'-Bipyridine]-5-carbaldehyde.
Experimental Protocol: Suzuki-Miyaura Coupling
Disclaimer: This is a generalized protocol and should be optimized for the specific substrates.
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Reaction Setup: To an oven-dried Schlenk flask, add 4-halo-5-formylpyridine (1.0 eq), 3-pyridylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
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Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) followed by the base (e.g., K₂CO₃, 2.0 eq).
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Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired [3,4'-Bipyridine]-5-carbaldehyde.
Alternative Synthetic Route: Oxidation of a Methyl Precursor
An alternative approach involves the synthesis of the corresponding 5-methyl-[3,4'-bipyridine] followed by oxidation of the methyl group to an aldehyde. The bipyridine core can be constructed via a Negishi coupling.[6] The subsequent oxidation can be achieved using various reagents, such as selenium dioxide or through a Kornblum-type oxidation.[8]
Caption: Alternative synthesis via Negishi coupling and subsequent oxidation.
Spectroscopic Properties (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum of [3,4'-Bipyridine]-5-carbaldehyde is expected to show a series of signals in the aromatic region (typically 7.0-9.0 ppm) and a characteristic singlet for the aldehyde proton further downfield (around 10.0 ppm). The exact chemical shifts and coupling constants will be influenced by the electronic effects of the two pyridine rings and the aldehyde group.
Predicted ¹H NMR Chemical Shifts:
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Aldehyde Proton (-CHO): ~10.1 ppm (singlet)
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Pyridine Protons: A complex multiplet pattern between 7.0 and 9.2 ppm. The protons on the pyridine ring bearing the aldehyde will be deshielded.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the eleven carbon atoms. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 190-195 ppm. The aromatic carbons will appear between 120 and 160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically observed in the range of 1690-1715 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.
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C=O Stretch (Aldehyde): ~1700 cm⁻¹
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Aromatic C-H Stretch: ~3000-3100 cm⁻¹
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Aromatic C=C and C=N Stretches: ~1400-1600 cm⁻¹
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.19 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and cleavage of the bipyridine linkage.
Reactivity and Applications
The dual functionality of [3,4'-Bipyridine]-5-carbaldehyde, combining a bidentate chelating unit with a reactive aldehyde, makes it a valuable building block in several areas of chemical research.
Coordination Chemistry and Catalysis
As a bipyridine derivative, this compound can act as a ligand to form stable complexes with various transition metals.[1] These metal complexes have potential applications in:
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Homogeneous Catalysis: The electronic properties of the bipyridine ligand can be fine-tuned by the aldehyde group, influencing the catalytic activity of the metal center in reactions such as cross-coupling, oxidation, and reduction.[9][10]
-
Photocatalysis: Bipyridine complexes of ruthenium and iridium are known for their photophysical properties. The aldehyde functionality can be used to anchor these complexes to surfaces or integrate them into larger systems for applications in light-driven chemical transformations.[1]
Supramolecular Chemistry and Materials Science
The directional nature of the bipyridine coordination and the potential for covalent modification via the aldehyde group make this molecule an excellent candidate for the construction of:
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Metallo-supramolecular Architectures: Formation of discrete molecular cages, grids, or polymers through self-assembly with metal ions.
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Functional Materials: The aldehyde group can be used to covalently link the bipyridine unit to surfaces or polymer backbones, creating materials with tailored optical, electronic, or catalytic properties.[1]
Drug Discovery and Medicinal Chemistry
The pyridine and bipyridine motifs are present in numerous biologically active compounds.[11] The aldehyde group of [3,4'-Bipyridine]-5-carbaldehyde serves as a versatile handle for the synthesis of libraries of compounds for screening in drug discovery programs. Potential applications include:
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Synthesis of Schiff Bases: The aldehyde can readily undergo condensation reactions with primary amines to form imines (Schiff bases), which are themselves a class of compounds with diverse biological activities.
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Reductive Amination: Conversion of the aldehyde to an amine allows for the introduction of the bipyridine moiety into various molecular scaffolds.
-
Wittig and Related Reactions: The aldehyde can be converted to an alkene, providing a route to more complex conjugated systems.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. 1214384-36-7|[3,4'-Bipyridine]-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. [3,4'-Bipyridine]-3'-carbaldehyde | C11H8N2O | CID 82406756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. osti.gov [osti.gov]
- 9. preprints.org [preprints.org]
- 10. mdpi.com [mdpi.com]
- 11. 4-Methyl-[3,4'-bipyridine]-5-carbaldehyde | C12H10N2O | CID 177794995 - PubChem [pubchem.ncbi.nlm.nih.gov]
